N'-[(E)-(2-hydroxy-5-methylphenyl)methylidene]-2-(pyrrolidin-1-yl)acetohydrazide
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Overview
Description
N’~1~-[(E)-1-(2-HYDROXY-5-METHYLPHENYL)METHYLIDENE]-2-(1-PYRROLIDINYL)ACETOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a hydrazide group, a pyrrolidine ring, and a hydroxy-methylphenyl moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(E)-1-(2-HYDROXY-5-METHYLPHENYL)METHYLIDENE]-2-(1-PYRROLIDINYL)ACETOHYDRAZIDE typically involves the condensation of 2-hydroxy-5-methylbenzaldehyde with 2-(1-pyrrolidinyl)acetic acid hydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(E)-1-(2-HYDROXY-5-METHYLPHENYL)METHYLIDENE]-2-(1-PYRROLIDINYL)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The imine group can be reduced to form an amine.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-hydroxy-5-methylbenzaldehyde derivatives.
Reduction: Formation of 2-(1-pyrrolidinyl)acetohydrazine derivatives.
Substitution: Formation of various substituted hydrazides.
Scientific Research Applications
N’~1~-[(E)-1-(2-HYDROXY-5-METHYLPHENYL)METHYLIDENE]-2-(1-PYRROLIDINYL)ACETOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’~1~-[(E)-1-(2-HYDROXY-5-METHYLPHENYL)METHYLIDENE]-2-(1-PYRROLIDINYL)ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound’s hydrazide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the hydroxy-methylphenyl moiety may interact with cellular receptors or signaling pathways, modulating biological responses.
Comparison with Similar Compounds
Similar Compounds
- N’~1~-[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]-2-(1-PYRROLIDINYL)ACETOHYDRAZIDE
- N’~1~-[(E)-1-(2-HYDROXY-3-METHYLPHENYL)METHYLIDENE]-2-(1-PYRROLIDINYL)ACETOHYDRAZIDE
Uniqueness
N’~1~-[(E)-1-(2-HYDROXY-5-METHYLPHENYL)METHYLIDENE]-2-(1-PYRROLIDINYL)ACETOHYDRAZIDE is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the pyrrolidine ring also adds to its distinctiveness, potentially affecting its pharmacokinetic properties and interaction with biological targets.
Properties
Molecular Formula |
C14H19N3O2 |
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Molecular Weight |
261.32 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-5-methylphenyl)methylideneamino]-2-pyrrolidin-1-ylacetamide |
InChI |
InChI=1S/C14H19N3O2/c1-11-4-5-13(18)12(8-11)9-15-16-14(19)10-17-6-2-3-7-17/h4-5,8-9,18H,2-3,6-7,10H2,1H3,(H,16,19)/b15-9+ |
InChI Key |
ZYSOGIFZWJBGLI-OQLLNIDSSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)O)/C=N/NC(=O)CN2CCCC2 |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C=NNC(=O)CN2CCCC2 |
Origin of Product |
United States |
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